molecular formula C19H17ClN2O2S B2619545 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 946372-76-5

3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2619545
M. Wt: 372.87
InChI Key: LARRPZFNBSXSEL-UHFFFAOYSA-N
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Description

3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one , also known by its chemical formula C₁₈H₁₄ClN₃OS , is a heterocyclic compound. Its structure combines a pyrazinone core with an ethoxyphenyl group and a chlorobenzylthio substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as condensation reactions between chlorobenzylthiol and 4-ethoxyphenylhydrazine, followed by cyclization to form the pyrazinone ring. The choice of reagents and conditions significantly influences the yield and purity of the final product.



Molecular Structure Analysis

The molecular structure of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one reveals the following key features:



  • A pyrazinone ring system, which imparts rigidity and contributes to its biological activity.

  • The chlorobenzylthio group attached to one of the nitrogen atoms, influencing the compound’s reactivity and binding interactions.

  • The ethoxyphenyl moiety, which may play a role in solubility and receptor interactions.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Substitution reactions : The chlorobenzylthio group may undergo nucleophilic substitution reactions.

  • Oxidation/reduction reactions : The ethoxyphenyl group could be oxidized or reduced under appropriate conditions.

  • Ring-opening reactions : The pyrazinone ring may open under specific circumstances.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts within a specific temperature range.

  • Solubility : It may exhibit solubility in certain organic solvents.

  • Stability : Stability under different conditions (light, temperature, humidity) is crucial for its practical use.


Safety And Hazards


  • Toxicity : Researchers must assess the compound’s toxicity profile, including acute and chronic effects.

  • Handling Precautions : Proper handling, storage, and disposal protocols are essential.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structure-Activity Relationships : Explore modifications to enhance efficacy and reduce toxicity.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate its therapeutic potential in relevant disease models.


properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRPZFNBSXSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

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